Sumanirole maleate
Overview
Description
Sumanirole maleate (PNU-95,666) is a highly selective D2 receptor full agonist . It was developed for the treatment of Parkinson’s disease and restless leg syndrome . While it has never been approved for medical use, it is a highly valuable tool compound for basic research to identify neurobiological mechanisms that are based on a dopamine D2-linked mechanism of action .
Synthesis Analysis
The synthesis of Sumanirole involves a sequential oxidative cyclization strategy . The yield of the reaction is 2.2 g .Molecular Structure Analysis
The molecular formula of Sumanirole maleate is C15H17N3O5 . The InChI representation of its structure is also available .Chemical Reactions Analysis
Sumanirole maleate is a highly selective and potent dopamine D2 receptor agonist . It exhibits more than 200-fold selectivity for the D2 receptor subtype versus other dopamine receptor subtypes .Physical And Chemical Properties Analysis
Sumanirole maleate has a molecular weight of 203.24 (free base basis) . It is an off-white to light beige solid . It is soluble to 100 mM in water and to 100 mM in DMSO .Scientific Research Applications
1. Parkinson's Disease Research
Sumanirole maleate has been extensively studied for its efficacy in Parkinson's disease. It's a highly selective D2 dopamine receptor agonist and has shown promising results in animal models of Parkinson's disease. Sumanirole has demonstrated excellent locomotor stimulant activity and has been effective in animal models of dopamine hypofunction. It has been found to be more efficacious than other agonists tested in models of Parkinson's disease, suggesting its potential utility in treating this condition (Mccall et al., 2005).
2. Neuroprotective Effects in Ischemic Stroke
Sumanirole has also been researched for its neuroprotective efficiency against ischemic injury. It has shown potential in restoring behavioural alterations and refurbishing mitochondrial dysfunction in models of ischemic stroke. This suggests that sumanirole might promote neuronal survival in vivo through mitochondria-mediated neuroprotective features (Kaushik et al., 2020).
3. Role in Dopaminergic Therapies
Sumanirole has been compared with other dopaminergic therapies in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model of Parkinson's disease. It was found that sumanirole could exert antiparkinsonian effects similar to L-DOPA, the standard treatment, without the behavioral and morphological consequences of the latter. This highlights its potential as an alternative therapy in Parkinson's disease (Stephenson et al., 2005).
4. Synthesis and Production
Research has also been conducted on the synthesis and commercial production of sumanirole. This includes studies on the cryogenic dissolving metal reduction process using lithium metal and liquid ammonia, a critical step in the synthesis of sumanirole maleate. These studies are vital for understanding and improving the manufacturing process of the drug (Joshi et al., 2005).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-ORHWHDKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sumanirole maleate | |
CAS RN |
179386-44-8 | |
Record name | Sumanirole maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUMANIROLE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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